3-Ethyl-5-(1-ethyl-1H-quinolin-2-ylidene)-2-thioxo-thiazolidin-4-one
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Overview
Description
3-ethyl-5-(1-ethyl-2-quinolinylidene)-2-sulfanylidene-4-thiazolidinone is a member of quinolines.
Scientific Research Applications
Antimicrobial and Larvicidal Activities
Antimicrobial Properties
Compounds similar to 3-Ethyl-5-(1-ethyl-1H-quinolin-2-ylidene)-2-thioxo-thiazolidin-4-one have been synthesized and tested for their antimicrobial properties. These compounds exhibit significant antibacterial and antifungal activities against various strains, showing potential as effective antimicrobial agents (Rajanarendar et al., 2010).
Mosquito Larvicidal Activity
Some derivatives have demonstrated effectiveness as mosquito larvicides, specifically against the Culex quinquefasciatus larvae, suggesting potential applications in controlling mosquito populations (Rajanarendar et al., 2010).
Anticancer and Antioxidant Activities
Anticancer Activities
Certain 1,3-thiazolidin-4-one derivatives, which include compounds structurally related to this compound, have shown promising anticancer activities (Saied et al., 2019).
Antioxidant Activities
These derivatives also exhibit high antioxidant properties, which could have various therapeutic implications (Saied et al., 2019).
Other Biological Activities
Binding with Human Serum Albumin
Some derivatives have been studied for their binding ability with human serum albumin, a significant aspect for drug delivery and pharmaceutical applications (Murugesan et al., 2017).
Antihyperglycemic Activity
Derivatives have been synthesized and evaluated for their antihyperglycemic effects, showing notable in vivo activity and potential as antihyperglycemic agents (Deshmukh et al., 2017).
Properties
Molecular Formula |
C16H16N2OS2 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
(5E)-3-ethyl-5-(1-ethylquinolin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16N2OS2/c1-3-17-12-8-6-5-7-11(12)9-10-13(17)14-15(19)18(4-2)16(20)21-14/h5-10H,3-4H2,1-2H3/b14-13+ |
InChI Key |
MHMKWRMLSVEIRZ-BUHFOSPRSA-N |
Isomeric SMILES |
CCN1/C(=C/2\C(=O)N(C(=S)S2)CC)/C=CC3=CC=CC=C31 |
SMILES |
CCN1C(=C2C(=O)N(C(=S)S2)CC)C=CC3=CC=CC=C31 |
Canonical SMILES |
CCN1C(=C2C(=O)N(C(=S)S2)CC)C=CC3=CC=CC=C31 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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